3-Fluoro-2-(1h-tetrazol-5-yl)aniline
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Overview
Description
3-Fluoro-2-(1H-tetrazol-5-yl)aniline is a chemical compound with the molecular formula C7H6FN5. It is a versatile small molecule scaffold used in various research and industrial applications. The compound features a fluorine atom and a tetrazole ring attached to an aniline moiety, making it a unique structure with interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(1H-tetrazol-5-yl)aniline typically involves the reaction of aniline derivatives with azide compounds. One common method includes the reaction of 3-fluoroaniline with sodium azide in the presence of a suitable catalyst to form the tetrazole ring . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(1H-tetrazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the tetrazole ring or the aniline moiety.
Substitution: The fluorine atom and the tetrazole ring can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can introduce various functional groups onto the aniline or tetrazole ring .
Scientific Research Applications
3-Fluoro-2-(1H-tetrazol-5-yl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its antibacterial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(1H-tetrazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antibacterial activity . Molecular docking studies have identified key interactions between the compound and the enzyme’s active site, providing insights into its mode of action .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(1H-tetrazol-1-yl)aniline: Similar structure but with different substitution patterns.
2-Methyl-5-(1H-tetrazol-1-yl)aniline: Contains a methyl group instead of a fluorine atom.
4-(5-Methyl-1H-tetrazol-1-yl)aniline: Features a methyl group on the tetrazole ring.
Uniqueness
3-Fluoro-2-(1H-tetrazol-5-yl)aniline is unique due to the presence of both a fluorine atom and a tetrazole ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications, offering advantages over similar compounds in terms of stability, reactivity, and biological activity .
Properties
IUPAC Name |
3-fluoro-2-(2H-tetrazol-5-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN5/c8-4-2-1-3-5(9)6(4)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHZBNSJLIUQLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NNN=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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